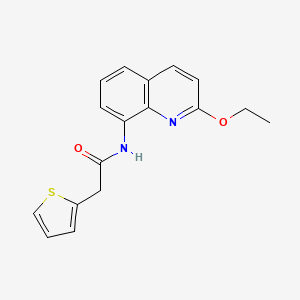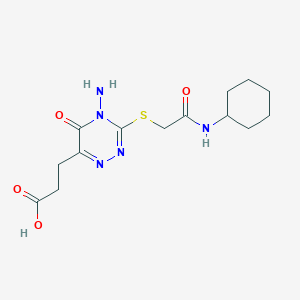
2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
Triazole compounds can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of triazole compounds consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For instance, they can be synthesized via a reaction involving (S)-(-) ethyl lactate as a starting material . They can also undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium .Physical and Chemical Properties Analysis
Triazole compounds are cyclic compounds with a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique
Novel Antimicrobial Agents
Compounds with a benzamide moiety have been synthesized and evaluated for their antimicrobial activity. For instance, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have shown significant activity against fungi and Gram-positive microorganisms, with some derivatives also active against Gram-negative strains (Carmellino et al., 1994). This indicates the potential of incorporating the fluoro-benzamide structure for developing novel antimicrobial agents.
Drug Discovery and Medicinal Chemistry
The benzamide scaffold is frequently explored in drug discovery due to its pharmacokinetic properties and ability to interact with various biological targets. For example, the synthesis and application of benzamide derivatives in creating serotonin 1A receptor antagonists highlight their utility in neuroscience and potential therapeutic applications for neurological disorders (Lang et al., 1999) This demonstrates the benzamide structure's versatility and potential in designing compounds targeting central nervous system disorders.
Antitrypanosomal Activity
Benzamide derivatives have also been investigated for their antitrypanosomal activity, offering potential routes for treating parasitic infections. A study demonstrated the synthesis of amide and urea derivatives of thiazol-2-ethylamines with activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating the promise of benzamide compounds in developing treatments for neglected tropical diseases (Patrick et al., 2016).
Structural Analyses and Drug Design
The structural complexity of benzamide derivatives allows for detailed studies on their interaction with biological targets. Crystallographic analysis and molecular docking studies can provide insights into the binding efficiency and specificity of these compounds, aiding in the rational design of more potent and selective therapeutic agents. For instance, the crystal structure analysis of biologically active derivatives of 1,2,4-triazoles, including benzamide analogs, helps in understanding the intermolecular interactions critical for their biological activity (Shukla et al., 2017).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that the 1,2,3-triazole ring interacts with the amino acids present in the active site of egfr receptors . These interactions involve various mechanisms like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction is a common pathway involving organoboron reagents . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that boronic acids and their esters, which are part of the compound’s structure, are only marginally stable in water . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . This could impact the bioavailability of the compound.
Result of Action
The interaction of the 1,2,3-triazole ring with the amino acids present in the active site of egfr receptors could potentially lead to changes in cellular signaling .
Action Environment
It is known that the stability of boronic acids and their esters, which are part of the compound’s structure, can be influenced by factors such as ph .
Analyse Biochimique
Biochemical Properties
2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the binding of the triazole ring to the heme moiety of the enzyme, thereby inhibiting its activity . Additionally, the compound’s phenyl and piperidine moieties contribute to its binding affinity and specificity towards certain proteins, making it a valuable tool in biochemical research .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Furthermore, it can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its triazole and phenyl moieties . This binding can result in the inhibition or activation of enzyme activity, depending on the target. For example, the compound’s interaction with cytochrome P450 leads to the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of various substrates . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its bioactivity over extended periods, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, dealkylation, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic properties and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability . These factors play a critical role in determining the compound’s therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall bioactivity .
Propriétés
IUPAC Name |
2-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-18-9-5-4-8-17(18)20(28)23-15-10-12-26(13-11-15)21(29)19-14-27(25-24-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBISYKMPOMVFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2617042.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)
![N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2617046.png)
![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)



![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B2617055.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2617056.png)
![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2617057.png)
